molecular formula C21H18N4O5 B226808 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B226808
M. Wt: 406.4 g/mol
InChI Key: PERBTLGZXMTHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as MNPD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. MNPD belongs to the pyrrolopyrimidine family, which has been extensively studied for their anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are known to promote cell survival and proliferation. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also inhibits the NF-κB signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neuronal cells. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also inhibits the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB signaling pathway. In addition, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to protect against oxidative stress and mitochondrial dysfunction in neuronal cells.

Advantages and Limitations for Lab Experiments

6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages for lab experiments, including its high purity and stability, as well as its potent activity against cancer cells and inflammation. However, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also has not been extensively studied in animal models, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the testing of its efficacy in animal models of cancer, inflammation, and neurodegenerative diseases. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also has potential applications in drug delivery systems, as well as in combination therapy with other anticancer and anti-inflammatory agents. Further research is needed to fully understand the mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione and its potential therapeutic applications.
Conclusion:
In conclusion, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a novel compound with promising therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be synthesized using a multistep process and has been extensively studied in vitro for its biological activities. However, further research is needed to fully understand the mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione and its potential applications in vivo. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages for lab experiments, but also has limitations that need to be addressed. Overall, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione represents a potential new class of therapeutic agents for the treatment of cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be synthesized using a multistep process that involves the condensation of 4-methoxyphenylhydrazine and 3-nitrobenzaldehyde, followed by cyclization with 1,3-dimethylbarbituric acid in the presence of a base. The resulting product is then purified using column chromatography and recrystallization. The yield of 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is around 60%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has shown promising results in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective activities. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

properties

Product Name

6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N4O5/c1-22-17-12-24(14-7-9-16(30-3)10-8-14)19(18(17)20(26)23(2)21(22)27)13-5-4-6-15(11-13)25(28)29/h4-12H,1-3H3

InChI Key

PERBTLGZXMTHQW-UHFFFAOYSA-N

SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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